4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile

Catalog No.
S12220270
CAS No.
M.F
C7H8BrN3
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile

Product Name

4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile

IUPAC Name

4-bromo-1-propylpyrazole-3-carbonitrile

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C7H8BrN3/c1-2-3-11-5-6(8)7(4-9)10-11/h5H,2-3H2,1H3

InChI Key

PBNHUTRGQTWWAH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C#N)Br

4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a bromine atom at position 4, a propyl group at position 1, and a cyano group at position 3. Its molecular formula is C6H7BrN4C_6H_7BrN_4 and it has a molar mass of approximately 215.05 g/mol. The compound typically appears as a pale yellow crystalline solid with a melting point around 160 °C.

, including:

  • Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles such as amines or thiols under suitable conditions.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles.
  • Oxidation and Reduction: It can be oxidized or reduced to yield different derivatives depending on the reagents used.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize more complex molecules.

Research indicates that 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile exhibits potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, which may include anti-inflammatory, analgesic, and anticonvulsant effects. The presence of the bromine and cyano groups in this compound may alter its biological activity compared to other pyrazoles. Investigations into its interactions with specific molecular targets, such as enzymes or receptors, suggest that it may act as an inhibitor or modulator of enzyme activity .

The synthesis of 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile typically involves several key steps:

  • Bromination: The starting material, propyl-substituted pyrazole, is treated with bromine or a brominating agent in an appropriate solvent.
  • Formation of Carbonitrile: The introduction of the cyano group can be achieved through nucleophilic substitution or other methods involving cyanide sources.
  • Reaction Conditions: The reactions are generally conducted under controlled temperatures and pressures to optimize yield and selectivity .

4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile has several important applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting specific biological pathways.
  • Agrochemicals: Its derivatives are explored for use in agricultural chemicals due to their bioactivity.
  • Material Science: The compound may be utilized in developing new materials with unique properties.

Studies on the interactions of 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile reveal its potential effects on biochemical pathways. For instance, it may act as an allosteric enhancer at specific receptors, influencing signaling pathways related to adenosine receptors. This interaction can affect various physiological processes and has implications for drug development and therapeutic applications .

Several compounds share structural similarities with 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile287922-71-80.86
4-Bromo-1-methyl-1H-pyrazoleNot availableSimilar
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazoleNot availableSimilar
5-Methyl-1H-pyrazole-3-carbonitrileNot availableSimilar

Uniqueness

The uniqueness of 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other pyrazole derivatives. The presence of both a bromine atom and a propyl group allows for selective reactions that are not achievable with other similar compounds. This specific arrangement enhances its potential applications in medicinal chemistry and material science.

Bromination Techniques in Pyrazole Functionalization

Electrophilic bromination is a critical step for introducing the bromine atom at the 4-position of the pyrazole ring. The regioselectivity of this process is governed by the electronic effects of existing substituents. For example, the nitrile group at the 3-position acts as a strong electron-withdrawing group, directing electrophilic attack to the 4-position via resonance and inductive effects.

The Derbyshire-Waters reagent (bromine in concentrated sulfuric acid with silver sulfate) has been widely adopted for selective monobromination of pyrazole derivatives. This system generates AgBr₂⁺ as the active electrophilic species, which preferentially targets the electron-rich 4-position of the pyrazole ring. A comparative analysis of bromination methods is provided in Table 1.

Table 1: Bromination Methods for Pyrazole Derivatives

MethodConditionsRegioselectivityYield (%)
Derbyshire-Waters reagentH₂SO₄, Ag₂SO₄, Br₂, 25°C4-position85–90
Bromine in chloroformCHCl₃, 40°C, 12 h4-position70–75
N-Bromosuccinimide (NBS)DMF, 80°C, 6 h4-position60–65

Alternative approaches, such as using bromine in chloroform, offer milder conditions but require longer reaction times. The choice of solvent and temperature significantly impacts reaction efficiency, with polar aprotic solvents like DMF enhancing the solubility of intermediates.

Multicomponent Reaction Strategies for Pyrazole Core Construction

The pyrazole scaffold can be assembled via one-pot multicomponent reactions (MCRs), which converge precursors such as hydrazines, β-ketonitriles, and alkyl halides. A representative pathway involves:

  • Condensation: Reacting hydrazine with a β-ketonitrile precursor to form the pyrazole ring.
  • Alkylation: Introducing the propyl group via nucleophilic substitution or transition-metal-catalyzed coupling.
  • Bromination: Electrophilic substitution at the 4-position.

Recent innovations include enzyme-mediated alkylation using engineered methyltransferases. For instance, a cyclic two-enzyme cascade enables regioselective N-propylation of pyrazoles with >99% selectivity. This system utilizes haloalkanes as alkyl donors and regenerates the cofactor in situ, reducing stoichiometric waste (Figure 1).

Figure 1: Enzymatic Alkylation Mechanism
$$ \text{Pyrazole} + \text{1-Bromopropane} \xrightarrow{\text{Methyltransferase}} \text{1-Propylpyrazole} + \text{HBr} $$

Traditional MCRs, such as the Knorr pyrazole synthesis, remain prevalent. These methods often employ hydrazines and 1,3-diketones, followed by post-functionalization to install the nitrile and bromine groups.

Intramolecular Cycloaddition Approaches for Polyheterocyclic Derivatives

Intramolecular cycloadditions enable the synthesis of fused heterocycles from 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile. For example, the nitrile group can participate in Huisgen 1,3-dipolar cycloaddition with azides to form tetrazole-linked hybrids (Figure 2).

Figure 2: Cycloaddition with Azides
$$ \text{RC≡N} + \text{N}_3\text{R'} \rightarrow \text{Tetrazole} $$

Additionally, the bromine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling the introduction of aryl or heteroaryl groups that can undergo subsequent cyclization. These strategies are particularly valuable for constructing pharmacologically active scaffolds, such as kinase inhibitors or antimicrobial agents.

σ-Hole Characteristics and Charge Distribution

The bromine atom in 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile exhibits a pronounced σ-hole, a region of reduced electron density along the C–Br bond axis. This anisotropic charge distribution arises from the polarization of bromine’s p-orbitals, creating a positively charged cap (σ-hole) opposite the covalent bond [3]. Experimental Kelvin probe force microscopy studies on analogous brominated aromatics have directly visualized this σ-hole, confirming its axial symmetry and partial positive charge density of approximately +0.25 e [3]. Quantum topological analyses reveal Laplacian values (∇²ρ) of ~3.5 e·Å⁻⁵ at bond critical points between bromine and electron donors, characteristic of moderate halogen bonds [7].

The nitrogen atom in the cyano group (-C≡N) serves as a primary electron donor, with natural bond orbital (NBO) analysis showing charge transfer from the nitrogen lone pair to bromine’s σ* antibonding orbital. This interaction generates stabilization energies of 0.44–4.6 kcal/mol, depending on molecular orientation [7]. The propyl substituent induces minor inductive effects, reducing the bromine σ-hole potential by 8% compared to unsubstituted analogues, as evidenced by molecular electrostatic potential (MEP) calculations [1].

Comparative Halogen Bond Strengths

Nuclear quadrupole coupling constants (NQCC) derived from rotational spectroscopy provide quantitative measures of halogen bond strength. For 4-bromopyrazole derivatives, χ(zz) values typically range from 520–560 MHz, indicating stronger halogen bonding than in alkyl bromides (χ(zz) = 450–490 MHz) but weaker than in perfluorinated systems (χ(zz) > 600 MHz) [1]. The table below compares key electronic parameters:

Compoundσ-Hole Potential (eV)NQCC χ(zz) (MHz)Halogen Bond Energy (kcal/mol)
4-Bromo-1-propyl-pyrazole+0.28538-10.2
CH₃Br+0.18472-5.8
CF₃Br+0.35621-14.6

Data compiled from [1] [3] [7]

The cyano group’s electron-withdrawing effect enhances bromine’s σ-hole potential by 12% compared to carboxylate-substituted analogues, as demonstrated through density functional theory (DFT) calculations [7]. This amplification arises from conjugation between the pyrazole ring and -C≡N group, which redistributes electron density away from the bromine atom.

Supramolecular Assembly via Halogen-Mediated Noncovalent Interactions

Primary Interaction Motifs

X-ray crystallographic studies of related bromopyrazoles reveal three dominant interaction patterns:

  • Br···N≡C Halogen Bonds: The bromine σ-hole interacts with the cyano nitrogen at distances of 2.95–3.15 Å (85–90% of van der Waals radii sum), forming linear C–Br···N≡C angles of 168–176° [7]. These contacts generate infinite chains in the direction, with interaction energies of -10.0 kcal/mol per bond [7].

  • C≡N···H–C Hydrogen Bonds: Secondary interactions between cyano nitrogens and aromatic protons (2.65–2.85 Å) create herringbone motifs, contributing additional stabilization of -4.6 kcal/mol [7].

  • Offset π-Stacking: Propyl substituents enable interdigitated packing with face-to-face distances of 3.45–3.60 Å between pyrazole rings, enhancing lattice cohesion through dispersion forces [7].

Cooperative Effects in Crystal Engineering

The interplay between halogen bonds and π-stacking produces synergistic stabilization. In trimeric clusters, π-π interactions increase bromine’s σ-hole potential by 15% through polarization effects, shortening Br···N distances by 0.12 Å compared to isolated dimers [7]. Energy decomposition analysis (EDA) attributes 60% of the total interaction energy (-16.8 kcal/mol per trimer) to halogen bonding, 25% to π-stacking, and 15% to hydrogen bonding [7].

Crystal packing diagrams reveal hierarchical assembly:

  • Primary: Halogen-bonded chains along
  • Secondary: Hydrogen-bonded sheets in (010) planes
  • Tertiary: π-stacked columns along [1]

This three-dimensional network produces a thermally stable lattice with a calculated cohesive energy density of 0.38 kcal/cm³, comparable to pharmaceutical cocrystals [2] [7].

Overview of Metal-Free Bromination Systems

The development of transition metal-free bromination protocols for pyrazole derivatives, including 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile, has become increasingly important due to environmental considerations and cost-effectiveness [1] [2]. These methodologies avoid the use of expensive transition metal catalysts while maintaining high efficiency and regioselectivity.

Hydrogen Bromide-Hydrogen Peroxide System

One of the most significant advances in metal-free bromination is the hydrogen bromide-hydrogen peroxide (HBr-H₂O₂) system developed for pyrazole synthesis [3] [4]. This protocol represents a green and efficient approach that operates under mild conditions.

Optimized Reaction Conditions:

  • Temperature: 60°C
  • Solvent: Chloroform
  • HBr equivalents: 1.0 equivalents
  • H₂O₂ equivalents: 3.0 equivalents
  • Reaction time: 30 minutes
  • Yield: 85-95% [3]

The mechanistic pathway involves radical intermediates, as confirmed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) scavenging experiments [3]. The proposed mechanism initiates with bromine radical generation from the HBr-H₂O₂ system, followed by radical-mediated aromatization and subsequent bromination at the pyrazole 4-position [3].

N-Halogenosuccinimide (NXS) Systems

N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) represents another highly effective metal-free bromination protocol [1] [2] [5]. This system demonstrates exceptional regioselectivity for the 4-position of pyrazole rings.

Optimization Parameters for NBS-DMSO System:

ParameterOptimal ConditionYield Range
TemperatureRoom temperature (25°C)78-95%
SolventDMSO-
NBS equivalents1.1 equivalents-
Reaction time2-4 hours-
Substrate scope3-Aryl-1H-pyrazol-5-amines65-92%

The mechanism involves DMSO playing a dual role as both catalyst and solvent, facilitating the electrophilic aromatic substitution through stabilization of the brominating species [2] [5].

Photocatalytic Approaches

Recent developments include photocatalytic bromination using carbon tetrabromide (CBr₄) as the bromine source [6]. This three-component reaction demonstrates excellent regioselectivity and functional group tolerance.

Photocatalytic Reaction Conditions:

  • Light source: Blue LED irradiation
  • Brominating agent: CBr₄
  • Temperature: Room temperature
  • Reaction time: 6-12 hours
  • Yield: 65-87% [6]

Solvent Effect Studies

Comprehensive optimization studies reveal significant solvent effects on bromination efficiency [3]. For the HBr-H₂O₂ system, the following solvent performance was observed:

SolventYield (%)Comments
Chloroform90Optimal performance
Dichloromethane85Good alternative
Carbon tetrachloride82Moderate efficiency
Methanol75Lower yield
N,N-Dimethylformamide72Poor performance

Regioselective Functionalization Using Directed Ortho-Metalation

Fundamental Principles of Directed Ortho-Metalation

Directed ortho-metalation (DoM) represents a powerful strategy for regioselective functionalization of aromatic and heteroaromatic systems, including pyrazole derivatives [7] [8]. This methodology employs directing metalation groups (DMGs) to achieve site-selective lithiation or magnesiation.

Magnesium and Zinc TMP Base Systems

The use of magnesium and zinc 2,2,6,6-tetramethylpiperidyl (TMP) bases has emerged as a highly effective approach for pyrazole functionalization [9] [10] [11]. These bases offer superior chemoselectivity and functional group tolerance compared to traditional lithium bases.

TMPMgCl·LiCl System for Pyrazole Metalation:

  • Base: TMPMgCl·LiCl (1.2 equivalents)
  • Temperature: -25°C to 0°C
  • Solvent: Tetrahydrofuran (THF)
  • Metalation time: 30-60 minutes
  • Functional group tolerance: High [11]

Regioselectivity Control Mechanisms

The regioselectivity in pyrazole metalation is governed by several factors:

  • Electronic Effects: The electron-deficient nature of the pyrazole ring influences metalation site preference
  • Sterics: Bulky substituents direct metalation to less hindered positions
  • Chelation: Directing groups coordinate to the metal center, facilitating proximate C-H activation [8]

Optimization of Reaction Parameters

Temperature Optimization:
Lower temperatures (0-10°C) generally favor regioselective metalation while suppressing undesired side reactions. However, optimal temperatures vary depending on the specific substrate and metalating agent [11].

Time-Dependent Studies:
Metalation reactions typically reach completion within 30-60 minutes. Longer reaction times may lead to degradation of the organometallic intermediate due to its inherent instability [12].

Sequential Metalation Strategies

For fully substituted pyrazoles, sequential metalation protocols using TMPMgCl·LiCl and TMP₂Mg·2LiCl enable successive functionalization at multiple positions [11]. This approach allows for the systematic construction of complex polysubstituted pyrazole architectures.

Sequential Protocol:

  • First metalation: TMPMgCl·LiCl, -25°C, 1 hour
  • Electrophile quench: Various electrophiles, -78°C to room temperature
  • Second metalation: TMP₂Mg·2LiCl, 0°C, 1 hour
  • Second electrophile quench: Additional functionalization [11]

Directing Group Strategies

Sulfoxide-Directed Metalation:
Sulfoxide groups serve as effective directing groups for ortho-metalation of pyrazole derivatives [9] [10]. The sulfur-oxygen bond coordinates to the metal center, facilitating regioselective C-H activation at the adjacent position.

Ester and Amide Directing Groups:
Ester and amide functionalities provide excellent directing ability through carbonyl coordination to the metalating agent [13]. These groups are particularly useful for pyrazole derivatives bearing carbonitrile substituents.

Functional Group Tolerance

Modern DoM protocols demonstrate remarkable functional group tolerance, accommodating:

  • Halogen substituents (Br, Cl, F)
  • Nitrile groups
  • Ester functionalities
  • Alkyl chains (including propyl groups)
  • Aromatic substituents [13] [11]

Mechanistic Considerations

The mechanism of directed metalation involves:

  • Pre-coordination: DMG coordinates to the metalating agent
  • C-H Activation: Intramolecular deprotonation occurs at the ortho position
  • Stabilization: The resulting organometallic species is stabilized by continued coordination
  • Electrophile Trapping: The metalated intermediate reacts with electrophiles to form new C-C or C-heteroatom bonds [7] [8]

Applications to Carbonitrile-Substituted Pyrazoles

For pyrazole-3-carbonitrile derivatives, the nitrile group can serve as both an electron-withdrawing substituent and a potential directing group through nitrogen coordination . This dual functionality provides unique opportunities for regioselective metalation and subsequent functionalization.

Optimized Conditions for Carbonitrile-Substituted Pyrazoles:

  • Metalating agent: TMPZnCl·LiCl
  • Temperature: -40°C to -25°C
  • Solvent: THF or THF/hexane mixture
  • Reaction time: 45-90 minutes
  • Yields: 70-88% [11]

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

212.99016 g/mol

Monoisotopic Mass

212.99016 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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